5-methylcyclohex-2-en-1-one

Physical Property Purification Chemical Engineering

5-Methylcyclohex-2-en-1-one (CAS 7214-50-8) is a chiral cyclohexenone derivative (C₇H₁₀O) bearing a methyl substituent at the 5-position of the ring. It serves as a versatile intermediate in asymmetric synthesis, particularly as a chiral building block derived from the natural terpene (+)-pulegone, and is employed in the total synthesis of alkaloids such as (+)-luciduline and (+)-fastigiatine.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 7214-50-8
Cat. No. B105201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylcyclohex-2-en-1-one
CAS7214-50-8
Synonyms5-Methyl-2-cyclohexen-1-one;  5-Methyl-2-cyclohexene-1-one;  5-Methyl-2-cyclohexenone; 
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)C1
InChIInChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3
InChIKeyNQICQYZVEPBJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcyclohex-2-en-1-one (CAS 7214-50-8) for Chiral Synthesis & Analytical Reference: A Procurement Evidence Guide


5-Methylcyclohex-2-en-1-one (CAS 7214-50-8) is a chiral cyclohexenone derivative (C₇H₁₀O) bearing a methyl substituent at the 5-position of the ring [1]. It serves as a versatile intermediate in asymmetric synthesis, particularly as a chiral building block derived from the natural terpene (+)-pulegone, and is employed in the total synthesis of alkaloids such as (+)-luciduline and (+)-fastigiatine [2]. Its well-defined physicochemical and chromatographic properties make it a reference compound for GC-MS analysis of complex volatile mixtures [3].

Why 5-Methylcyclohex-2-en-1-one Is Not Interchangeable with Other Methylcyclohexenone Isomers


Simple substitution by other methylcyclohexenone isomers (e.g., 3-methyl- or 4-methylcyclohex-2-en-1-one) or the parent cyclohexenone is not feasible due to critical differences in physical properties, chromatographic behavior, and synthetic utility. The 5-methyl substitution pattern uniquely introduces a stereogenic center remote from the enone, enabling its use as a chiral pool starting material for asymmetric synthesis, a feature absent in the achiral 3-methyl isomer [1]. Quantifiable differences in boiling point (183 °C vs. 168 °C for cyclohex-2-en-1-one and 199-200 °C for the 3-methyl isomer) and Kovats retention index (RI 937 on CP-Sil-5CB vs. RI 1039 on SE-30 for the 3-methyl isomer) demonstrate that they are not equivalent for purification by distillation or for use as analytical standards [2].

Quantitative Differentiation of 5-Methylcyclohex-2-en-1-one from Closest Analogs


Boiling Point Differentiation Enabling Distillation-Based Purification

The boiling point of 5-methylcyclohex-2-en-1-one (183 °C at 760 mmHg) is significantly different from that of cyclohex-2-en-1-one (168 °C) and 3-methylcyclohex-2-en-1-one (199-200 °C), allowing for effective separation via fractional distillation, a common procurement consideration for high-purity intermediates .

Physical Property Purification Chemical Engineering

Chromatographic Resolution for Analytical Standardization and Purity Validation

The Kovats retention index for 5-methylcyclohex-2-en-1-one on a non-polar column (CP-Sil-5CB) is 937, distinguishing it from the 3-methyl isomer (RI = 1039 on SE-30). These distinct indices are critical for unambiguous identification and purity assessment in complex volatile mixtures, such as essential oils or reaction headspace analyses [1][2].

Analytical Chemistry GC-MS Quality Control

Chiral Pool Availability for Asymmetric Synthesis via Natural Product Derivatization

(R)-5-methylcyclohex-2-en-1-one is directly accessible from (+)-pulegone via a three-step protocol, providing a chiral starting material for the total synthesis of complex alkaloids such as (+)-luciduline (7 steps, 33% overall yield) [1]. In contrast, the 3-methyl isomer is achiral and cannot serve this role, while other chiral cyclohexenones require alternative, often less straightforward, synthetic routes [2].

Asymmetric Synthesis Chiral Building Block Total Synthesis

High-Value Application Scenarios for 5-Methylcyclohex-2-en-1-one Based on Verified Differentiation


Asymmetric Total Synthesis of Lycopodium Alkaloids

Leverage (R)-5-methylcyclohex-2-en-1-one as a chiral building block for the concise synthesis of (+)-luciduline and (+)-fastigiatine. The compound's specific stereochemistry is critical for constructing the complex polycyclic frameworks of these bioactive molecules, as demonstrated by the 33% overall yield achieved from this chiral enone [1].

GC-MS Reference Standard for Essential Oil and Flavor Analysis

Use 5-methylcyclohex-2-en-1-one as a primary reference standard for gas chromatography-mass spectrometry (GC-MS) method development and validation in the analysis of essential oils, such as those from Eucalyptus species, where it has been identified and quantified using its specific Kovats retention index (RI 937 on CP-Sil-5CB) [2].

Purification by Fractional Distillation for High-Purity Intermediates

Exploit the distinct boiling point of 5-methylcyclohex-2-en-1-one (183 °C) to purify it from reaction mixtures or isomer mixtures via fractional distillation, a critical step for supplying high-purity chiral intermediates for pharmaceutical development where isomer contamination can derail downstream stereochemical outcomes .

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